molecular formula C10H7NO4S B2718757 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid CAS No. 85258-81-7

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid

Cat. No.: B2718757
CAS No.: 85258-81-7
M. Wt: 237.23
InChI Key: XXQLSIIKOZWCLG-UHFFFAOYSA-N
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Description

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is a compound with the molecular formula C10H7NO4S and a molecular weight of 237.24 g/mol . It is a thiazolidine derivative, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid typically involves the reaction of intermediate compounds with benzoyl chloride . One common method includes the use of thiazolidine intermediates, which are reacted with benzoyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c12-8-7(16-10(15)11-8)5-1-3-6(4-2-5)9(13)14/h1-4,7H,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQLSIIKOZWCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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